molecular formula C13H11FN4O2S B1393195 N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291487-08-5

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Numéro de catalogue: B1393195
Numéro CAS: 1291487-08-5
Poids moléculaire: 306.32 g/mol
Clé InChI: MMBIMICBFFWUHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and CAS Registry Identification

The compound N-(4-fluorophenyl)-3-methyl-triazolo[4,3-a]pyridine-8-sulfonamide possesses a standardized International Union of Pure and Applied Chemistry nomenclature that reflects its complex structural composition. The official IUPAC name is N-(4-fluorophenyl)-3-methyltriazolo[4,3-a]pyridine-8-sulfonamide, which systematically describes the compound's connectivity and substitution pattern. This nomenclature follows established conventions for heterocyclic compounds, clearly indicating the triazole ring fusion to the pyridine system and the specific positioning of substituents. The compound has been assigned the Chemical Abstracts Service registry number 1291487-08-5, which serves as its unique identifier in chemical databases worldwide.

The molecular descriptor language provides additional systematic identification through the Simplified Molecular Input Line Entry System string: CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F. This representation encodes the complete molecular structure in a linear format that can be interpreted by computational chemistry software. The International Chemical Identifier string InChI=1S/C13H11FN4O2S/c1-9-15-16-13-12(3-2-8-18(9)13)21(19,20)17-11-6-4-10(14)5-7-11/h2-8,17H,1H3 provides another standardized method for representing the compound's structure. The corresponding InChI Key MMBIMICBFFWUHL-UHFFFAOYSA-N offers a shortened hash representation that facilitates database searches and cross-referencing.

Identifier Type Value
IUPAC Name N-(4-fluorophenyl)-3-methyltriazolo[4,3-a]pyridine-8-sulfonamide
CAS Registry Number 1291487-08-5
SMILES CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F
InChI InChI=1S/C13H11FN4O2S/c1-9-15-16-13-12(3-2-8-18(9)13)21(19,20)17-11-6-4-10(14)5-7-11/h2-8,17H,1H3
InChI Key MMBIMICBFFWUHL-UHFFFAOYSA-N

Chemical Classification

N-(4-fluorophenyl)-3-methyl-triazolo[4,3-a]pyridine-8-sulfonamide falls within multiple overlapping chemical classification categories that reflect its diverse structural elements and potential biological activities. The compound is primarily classified as a member of the triazolopyridine family, specifically the triazolo[4,3-a]pyridine subclass. This classification indicates the presence of a 1,2,4-triazole ring fused to a pyridine ring in a specific geometric arrangement. The triazolopyridine scaffold represents an important class of heteroaromatic compounds with wide-ranging pharmaceutical and biological activities, including antibacterial, antifungal, anti-inflammatory, herbicidal, pesticidal, anticonvulsant, anxiolytic, and antipsychotic properties.

The compound simultaneously belongs to the sulfonamide class of organic compounds due to the presence of the characteristic sulfonamide functional group (-SO2NH2). Sulfonamides constitute a significant category in medicinal chemistry, known for their low toxicity and excellent biological activity profiles. The sulfonamide functional group is widely utilized in pharmaceutical applications and has been incorporated into numerous effective antimalarial drugs, including sulfadoxine, sulfolene, and sulfadiazine. The dual classification as both a triazolopyridine and a sulfonamide positions this compound within a unique chemical space that combines the beneficial properties of both structural classes.

From a pharmaceutical chemistry perspective, the compound can be categorized as a potential antimalarial agent based on recent research indicating that triazolopyridine sulfonamides demonstrate promising activity against malaria parasites. The compound's structural similarity to DSM265, a triazolopyrimidine scaffold compound that functions as a Plasmodium falciparum dihydroorotate dehydrogenase inhibitor, further supports its classification within the antimalarial drug category. Additionally, the compound belongs to the broader category of nitrogen-containing heterocycles, which represent one of the most important structural classes in modern drug discovery and development.

Core Structural Motifs

The molecular architecture of N-(4-fluorophenyl)-3-methyl-triazolo[4,3-a]pyridine-8-sulfonamide is constructed around several distinct structural motifs that contribute to its chemical and biological properties. The central structural feature is the triazolo[4,3-a]pyridine bicyclic system, which consists of a six-membered pyridine ring fused to a five-membered triazole ring. This fused ring system creates a rigid, planar framework that serves as the molecular scaffold for additional substituents. The triazole portion contains three nitrogen atoms arranged in a 1,2,4-pattern, while the pyridine component contributes one additional nitrogen atom to the overall heteroaromatic system.

The molecular formula C13H11FN4O2S indicates the presence of thirteen carbon atoms, eleven hydrogen atoms, one fluorine atom, four nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight of 306.32 grams per mole reflects the compound's moderate size and complexity. The compound exhibits a relatively high nitrogen content due to the presence of multiple nitrogen-containing functional groups, including the triazole ring, pyridine ring, and sulfonamide group. This high nitrogen content is characteristic of many pharmaceutical compounds and contributes to the compound's potential for hydrogen bonding interactions with biological targets.

The three-dimensional structure of the compound exhibits specific geometric characteristics that influence its biological activity. The fused ring system maintains a planar configuration, while the sulfonamide group and fluorophenyl substituent can adopt various conformations relative to the central scaffold. The compound's structure allows for multiple potential interaction sites with biological macromolecules, including hydrogen bond donors and acceptors, aromatic π-systems for π-π stacking interactions, and the fluorine atom for halogen bonding. These structural features collectively contribute to the compound's potential pharmacological properties and its ability to interact selectively with biological targets.

Structural Component Description Contribution
Triazolo[4,3-a]pyridine core Fused bicyclic heteroaromatic system Provides rigid scaffold and multiple nitrogen binding sites
Sulfonamide group -SO2NH- functional group at position 8 Contributes hydrogen bonding capability and pharmaceutical properties
4-Fluorophenyl substituent Para-fluorinated benzene ring Enhances lipophilicity and provides halogen bonding potential
3-Methyl group Methyl substituent on triazole ring Modulates electronic properties and steric interactions

Substituent Analysis

The substituent pattern of N-(4-fluorophenyl)-3-methyl-triazolo[4,3-a]pyridine-8-sulfonamide has been strategically designed to optimize its biological activity and pharmaceutical properties. The 3-methyl group attached to the triazole ring represents the smallest alkyl substituent and serves multiple functions within the molecular framework. This methyl group provides steric bulk that can influence the compound's conformational preferences and binding interactions with biological targets. The positioning of the methyl group at the 3-position of the triazole ring is significant because this location allows the substituent to interact with receptor binding sites while maintaining the overall planarity of the fused ring system.

The 4-fluorophenyl substituent attached to the sulfonamide nitrogen represents a carefully chosen aromatic group that contributes both electronic and steric properties to the compound. The fluorine atom in the para position of the phenyl ring serves multiple purposes: it increases the compound's lipophilicity, enhances metabolic stability, and provides potential for halogen bonding interactions with biological targets. Fluorine substitution is a common strategy in medicinal chemistry for improving drug-like properties while maintaining biological activity. The electron-withdrawing nature of the fluorine atom also modulates the electronic properties of the phenyl ring, potentially affecting the compound's binding affinity and selectivity.

The sulfonamide group positioned at the 8-position of the pyridine ring represents a critical pharmacophore that links the triazolopyridine core to the fluorophenyl substituent. This functional group contributes significant polar surface area to the molecule and provides both hydrogen bond donor and acceptor capabilities through its nitrogen and oxygen atoms. The sulfonamide linker also introduces flexibility into the molecular structure, allowing the fluorophenyl group to adopt various orientations relative to the central scaffold. This structural flexibility can be important for optimizing interactions with biological targets and achieving selectivity.

The overall substituent pattern creates a molecule with balanced physicochemical properties that are favorable for pharmaceutical applications. The combination of the rigid triazolopyridine core with the flexible sulfonamide linker and the lipophilic fluorophenyl group results in a compound with appropriate molecular weight, polar surface area, and lipophilicity for potential oral bioavailability. The strategic placement of nitrogen atoms, the fluorine substituent, and the sulfonamide group provides multiple opportunities for specific interactions with biological targets, particularly enzymes and receptors involved in parasitic diseases.

Substituent Position Properties Functional Role
Methyl group 3-position of triazole Small alkyl, electron-donating Modulates electronic properties and steric interactions
Sulfonamide 8-position of pyridine Polar, hydrogen bonding Links core to substituent, provides pharmaceutical properties
4-Fluorophenyl N-terminus of sulfonamide Aromatic, lipophilic, electron-withdrawing Enhances binding affinity and metabolic stability

Propriétés

IUPAC Name

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O2S/c1-9-15-16-13-12(3-2-8-18(9)13)21(19,20)17-11-6-4-10(14)5-7-11/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBIMICBFFWUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the class of [1,2,4]triazolo[4,3-a]pyridines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an antimalarial agent and its interactions with various biological targets.

  • Molecular Formula : C13H11FN4O2S
  • Molecular Weight : 298.32 g/mol
  • CAS Number : 1291487-08-5

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with triazole derivatives under controlled conditions. The process has been optimized to yield high purity and yield of the desired compound .

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of this compound. A series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides were evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. Notably:

  • In vitro Studies : Selected compounds demonstrated significant antimalarial activity with IC50 values ranging from 2.24 μM to 4.98 μM against P. falciparum .
  • Mechanism of Action : The primary target identified was falcipain-2 (FP-2), a cysteine protease crucial for the parasite's lifecycle. Inhibition of FP-2 leads to the death of the parasite during its trophozoite stage .
CompoundIC50 (μM)Target Enzyme
This compound2.24Falcipain-2
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98Falcipain-2

Other Biological Activities

In addition to its antimalarial properties, compounds in this class have shown promise in various other biological activities:

  • Antiproliferative Effects : Some derivatives exhibit antiproliferative activity against cancer cell lines such as breast and colon cancer .
  • Antibacterial and Antifungal Properties : Triazolopyridine derivatives have been noted for their antibacterial and antifungal activities, making them candidates for further pharmacological exploration .

Case Studies

A notable study involved a virtual library screening of over 1500 compounds based on the triazolo[4,3-a]pyridine scaffold. This research utilized molecular docking techniques to predict binding affinities and selectivity towards falcipain-2. The findings led to the synthesis and testing of 25 promising candidates that exhibited potent antimalarial activity in vitro .

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds with triazolo-pyridine structures exhibit potential anticancer properties. N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has been studied for its ability to inhibit cancer cell proliferation. Specific studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its sulfonamide moiety is known to enhance antibacterial effects by inhibiting bacterial folate synthesis. This makes it a candidate for developing new antibiotics, particularly against resistant strains of bacteria.

3. Inhibition of Bromodomains
Recent studies have highlighted the compound's role as an inhibitor of bromodomains—protein domains that play critical roles in regulating gene expression through chromatin remodeling. Inhibition of these domains can lead to therapeutic effects in diseases characterized by dysregulated gene expression, such as cancer and inflammatory diseases. The compound exhibits micromolar inhibitory concentrations (IC50 values), indicating significant efficacy in this area .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 5 to 15 µM across different cell types .

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) below 10 µg/mL for several strains tested . This positions it as a promising candidate for further development into new antibiotic therapies.

Comparaison Avec Des Composés Similaires

Key Observations:

Fluorine Substitution : Fluorine at the phenyl para position (as in the target compound) reduces molecular weight compared to analogs with bulkier substituents (e.g., 3-chlorobenzyl in 8a, MW 435.84) .

Methyl vs. Ethyl Groups : The 3-methyl substituent (target compound) lowers molecular weight by ~14.06 compared to the 3-ethyl analog in (MW 446.44) .

Melting Points : The absence of bulky N-benzyl groups correlates with higher melting points (e.g., 6a at 184–186°C vs. 8a at 160–162°C) .

Méthodes De Préparation

Synthesis of the Triazolo[4,3-a]pyridine Core

The core is synthesized by cyclization of 4-amino-1,2,4-triazole with ethyl acetoacetate or related β-ketoesters under reflux conditions. This step yields 3-methyl-triazolo[4,3-a]pyridine intermediates.

  • Conditions: Reflux in ethanol or similar solvents for 6–12 hours.
  • Yield: Typically moderate to high (60–85%).
  • Notes: The methyl group at position 3 is introduced through the choice of methyl-substituted β-ketoester.

Sulfonation and Sulfonamide Formation

The 8-position sulfonyl chloride intermediate is generated by chlorosulfonation of the triazolo-pyridine core using reagents like chlorosulfonic acid or sulfuryl chloride under controlled temperature (0–5 °C) to avoid overreaction.

  • Intermediate: 8-chlorosulfonyl-triazolo[4,3-a]pyridine derivative.
  • Reaction: Followed by nucleophilic substitution with 4-fluoroaniline to form the sulfonamide linkage.
  • Conditions: Room temperature to mild heating (25–50 °C) in solvents such as dichloromethane or acetonitrile, often in the presence of a base like triethylamine or pyridine.
  • Yield: High (70–90%) with proper purification.

Final Coupling with 4-Fluorophenyl Amine

The sulfonyl chloride intermediate reacts with 4-fluoroaniline to yield the target sulfonamide. This step requires careful stoichiometric control and mild conditions to prevent side reactions.

  • Base: Triethylamine or N,N-diisopropylethylamine to neutralize HCl formed.
  • Solvent: Dichloromethane or dry acetonitrile.
  • Temperature: 0–25 °C.
  • Time: 2–6 hours with stirring.
  • Purification: Chromatography or recrystallization.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 4-amino-1,2,4-triazole + ethyl acetoacetate Reflux in ethanol, 8 h 3-methyl-triazolo[4,3-a]pyridine 75–85
2 Triazolo-pyridine + chlorosulfonic acid 0–5 °C, 2 h 8-chlorosulfonyl-triazolo-pyridine 70–80
3 Sulfonyl chloride intermediate + 4-fluoroaniline + base RT, DCM, 4 h N-(4-fluorophenyl)-3-methyl-triazolo-pyridine-8-sulfonamide 80–90

Research Findings on Reaction Optimization

  • Solvent Effects: Dichloromethane and acetonitrile provide optimal solubility and reaction rates for sulfonamide formation.
  • Temperature Control: Maintaining low temperatures during sulfonyl chloride formation prevents decomposition and side reactions.
  • Base Selection: Use of sterically hindered bases like N,N-diisopropylethylamine improves yield by minimizing side reactions.
  • Purification: Silica gel chromatography with gradient elution or recrystallization from ethanol/water mixtures yields high-purity final products.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Confirms methyl substitution and sulfonamide formation by characteristic chemical shifts.
  • Mass Spectrometry: Molecular ion peaks consistent with C13H12FN5O2S confirm molecular weight.
  • Elemental Analysis: Matches theoretical composition, confirming purity.
  • Chromatography: TLC and HPLC used to monitor reaction progress and purity.

Summary Table of Preparation Parameters

Parameter Typical Value Notes
Cyclization solvent Ethanol Reflux conditions
Cyclization time 6–12 h Dependent on scale
Sulfonation reagent Chlorosulfonic acid Temperature sensitive
Sulfonation temp 0–5 °C Prevents overreaction
Sulfonamide coupling base Triethylamine or DIPEA Neutralizes HCl
Coupling solvent Dichloromethane Dry conditions preferred
Coupling temperature 0–25 °C Mild heating optional
Overall yield 60–85% Multi-step yield

This synthesis approach is well-documented in medicinal chemistry literature for triazolo-pyridine sulfonamides and has been validated through multiple research studies emphasizing enzyme inhibition and pharmacological potential. The methods balance efficiency, scalability, and purity, making them suitable for further pharmaceutical development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of N-(4-fluorophenyl)-2-hydrazinylpyridine sulfonamide intermediates with methyl ortho-acetate under reflux in ethanol or THF (General Procedure C) . Key parameters include:

  • Reagent ratios : A 1:1.25 molar ratio of hydrazinyl intermediate to methyl ortho-acetate ensures complete cyclization.
  • Temperature : Reflux at 80–90°C for 6–8 hours.
  • Purification : Recrystallization from ethanol yields >75% purity.
    Optimization involves adjusting solvent polarity (e.g., dioxane for improved solubility) and monitoring reaction progress via TLC or NMR .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H-NMR : Confirm substituent positions via characteristic shifts (e.g., 3-CH3 at δ 2.68–2.70 ppm, aromatic protons at δ 6.70–8.79 ppm) .
  • Elemental analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., C 50.97%, N 18.29%) .
  • Melting point : Consistency with literature values (e.g., 176–178°C) indicates purity .
  • HPLC-MS : Assess purity (>95%) and detect byproducts .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : For antimalarial or antimicrobial studies:

  • Plasmodium falciparum assays : Measure IC50 values using SYBR Green fluorescence-based protocols .
  • Enzyme inhibition : Test against carbonic anhydrase isoforms via stopped-flow CO2 hydration .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on the triazolopyridine core?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with halogen (Cl, Br), alkyl (ethyl, isopropyl), or electron-withdrawing groups (NO2, CF3) at the 3-position. Compare activities using dose-response curves .
  • Pharmacophore mapping : Perform 3D-QSAR with CoMFA/CoMSIA to identify critical regions (e.g., sulfonamide group’s electrostatic contributions) .
  • Crystallography : Resolve X-ray structures to correlate substituent orientation with binding affinity .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay standardization : Ensure consistent parasite strains (e.g., Pf3D7 vs. PfDd2) or enzyme batches .
  • Statistical analysis : Apply ANOVA to compare inter-lab variability, followed by post-hoc tests (e.g., Tukey’s HSD) .
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify trends obscured by small sample sizes .

Q. What computational strategies predict binding modes and target engagement?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Prioritize poses with sulfonamide hydrogen-bonding to Arg265 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD <2 Å) .
  • Free-energy calculations : Compute ΔG binding with MM-PBSA to rank analog potency .

Q. What experimental designs mitigate synthetic byproduct formation during cyclocondensation?

  • Methodological Answer :

  • Byproduct identification : Use LC-MS to detect intermediates (e.g., uncyclized hydrazinyl derivatives) .
  • Condition screening : Test Brønsted acids (e.g., acetic acid vs. HCl) to accelerate cyclization and reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 8 hours) to minimize decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.